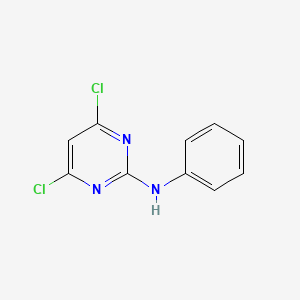

4,6-Dichloro-N-phenyl-2-pyrimidinamine

Overview

Description

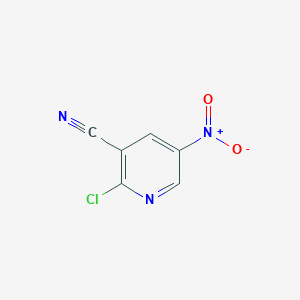

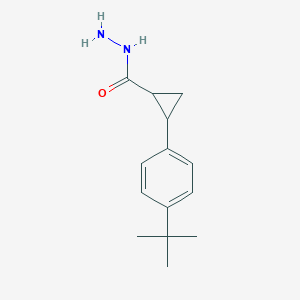

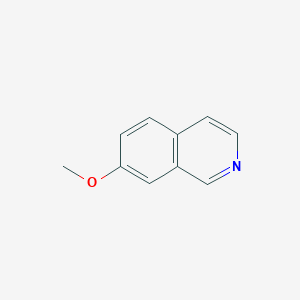

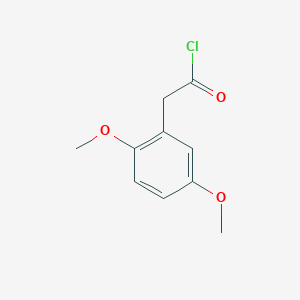

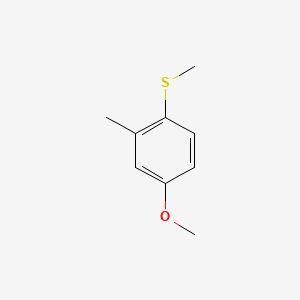

4,6-Dichloro-N-phenyl-2-pyrimidinamine, also known as DCPI, is a compound with the molecular formula C10H7Cl2N3 . It has a molecular weight of 240.093 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-N-phenyl-2-pyrimidinamine consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis

The reaction between 2-chloro-4,6-dimethylpyrimidine and substituted anilines in ethanol at 160 °C under microwave irradiation for 10 min, is an aromatic nucleophilic substitution taking place via the corresponding Meisenheimer complexes, and affording 2-anilinopyrimidines .Physical And Chemical Properties Analysis

The compound has an average mass of 240.089 Da and a monoisotopic mass of 239.001709 Da . Infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) data are available for this compound .Scientific Research Applications

Medicine: Antiproliferative Agents

4,6-Dichloro-N-phenylpyrimidin-2-amine serves as a precursor in the synthesis of compounds with potential antiproliferative activity against cancer cell lines . Its derivatives are being explored for their ability to inhibit kinase activity, which is crucial in the regulation of cell growth and proliferation.

Agriculture: Fungicides and Pesticides

Anilinopyrimidine derivatives, synthesized using 4,6-dichloro-N-phenylpyrimidin-2-amine, exhibit biological activity as fungicides and pesticides . They play a significant role in protecting crops from fungal diseases and pest infestations, contributing to agricultural productivity.

Material Science: Synthesis of Heterocyclic Compounds

This compound is utilized in material science for the synthesis of heterocyclic compounds . These compounds have diverse applications, including the development of new materials with specific electrical, optical, or mechanical properties.

Environmental Science: Environmental Remediation

In environmental science, 4,6-dichloro-N-phenylpyrimidin-2-amine-related compounds are researched for their potential use in environmental remediation processes. They may help in the detoxification and removal of hazardous substances from the environment.

Analytical Chemistry: Chromatography and Spectroscopy

The compound is used in analytical chemistry as a standard or reagent in various chromatographic and spectroscopic methods . It aids in the identification and quantification of substances within complex mixtures.

Biochemistry: Molecular Recognition

Derivatives of 4,6-dichloro-N-phenylpyrimidin-2-amine are studied for their role in molecular recognition processes . These processes are fundamental in understanding biological interactions at the molecular level, such as enzyme-substrate or receptor-ligand interactions.

Pharmacology: Drug Development

In pharmacology, this chemical serves as an intermediate in the development of new drugs . Its structural versatility allows for the creation of a wide range of pharmacologically active molecules.

Industrial Uses: Chemical Intermediates

Industrially, 4,6-dichloro-N-phenylpyrimidin-2-amine is a valuable intermediate in the synthesis of various chemical products . It is used in the manufacture of dyes, resins, and other specialty chemicals.

Future Directions

properties

IUPAC Name |

4,6-dichloro-N-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c11-8-6-9(12)15-10(14-8)13-7-4-2-1-3-5-7/h1-6H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVNQNGMZAIUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347006 | |

| Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-N-phenyl-2-pyrimidinamine | |

CAS RN |

28230-48-0 | |

| Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28230-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.